molecular formula C9H7Br3 B1384583 1-Bromo-3-(2,2-dibromovinyl)-5-methylbenzene CAS No. 2227272-74-2

1-Bromo-3-(2,2-dibromovinyl)-5-methylbenzene

Cat. No. B1384583
CAS RN: 2227272-74-2
M. Wt: 354.86 g/mol
InChI Key: JYPIUZDDGWGITM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-Bromo-3-(2,2-dibromovinyl)-5-methylbenzene” is a chemical compound with the molecular formula C11H11Br3 . It has diverse applications in scientific research.


Molecular Structure Analysis

The molecular structure of “1-Bromo-3-(2,2-dibromovinyl)-5-methylbenzene” consists of a benzene ring substituted with a bromo group, a dibromovinyl group, and a methyl group .


Physical And Chemical Properties Analysis

“1-Bromo-3-(2,2-dibromovinyl)-5-methylbenzene” has a molecular weight of 382.92 . Other physical and chemical properties such as boiling point, melting point, and solubility are not provided in the search results.

Scientific Research Applications

Synthesis and Chemical Transformations

  • Precursor for Organic Transformations : 1,2-Dibromobenzenes, closely related to 1-Bromo-3-(2,2-dibromovinyl)-5-methylbenzene, are highly valuable in organic chemistry, particularly for reactions involving the formation of benzynes. They serve as intermediates in various syntheses through regioselective bromination and other processes (Diemer, Leroux, & Colobert, 2011).

  • Carbonylative Reactions : This compound undergoes palladium-catalyzed carbonylative reactions with carbon monoxide and phenol or alcohol, leading to the formation of 1-methylene-1H-indene-2-carboxylates. These reactions exhibit good functional group tolerance and high selectivity (Ye & Wu, 2011).

  • Application in Neurological Research : Interestingly, derivatives of 1-Bromo-3-(2,2-dibromovinyl)-5-methylbenzene have been used in the development of probes for detecting beta-amyloid plaques in Alzheimer's disease. These derivatives demonstrate strong fluorescent labeling of plaques in postmortem brain sections and high binding affinity in vitro (Lee et al., 2001).

  • Palladium-Catalyzed Reactions : The compound is used in palladium-catalyzed reactions with arylboronic acid, producing functionalized 1-methylene-1H-indenes. This involves tandem Suzuki-Miyaura coupling and Heck reactions (Ye, Ren, & Wu, 2010).

  • Domino Reactions for Benzofuran Synthesis : It serves as a precursor in CuI-catalyzed domino processes for synthesizing 2,3-disubstituted benzofurans, a process involving intermolecular and intramolecular bond formations (Lu et al., 2007).

Thermochemistry and Structural Analysis

  • Thermochemical Studies : The compound contributes to the study of vapor pressures, vaporization, fusion, and sublimation enthalpies of bromo- and iodo-substituted methylbenzenes. These studies are crucial for understanding the thermochemistry of such halogen-substituted compounds (Verevkin et al., 2015).

  • Spectroscopy and Crystal Structure Analysis : Spectroscopic and crystal structure analyses of bromo- and bromomethyl-substituted benzenes, including similar compounds, provide insights into molecular conformation and intermolecular interactions (Hamdouni, Boudjada, & Medjroubi, 2019).

Safety and Hazards

Safety precautions for handling “1-Bromo-3-(2,2-dibromovinyl)-5-methylbenzene” include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and using only in a well-ventilated area . It’s also recommended to wear protective gloves, clothing, and eye/face protection .

properties

IUPAC Name

1-bromo-3-(2,2-dibromoethenyl)-5-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Br3/c1-6-2-7(5-9(11)12)4-8(10)3-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYPIUZDDGWGITM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Br)C=C(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Br3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.86 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-3-(2,2-dibromovinyl)-5-methylbenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-3-(2,2-dibromovinyl)-5-methylbenzene
Reactant of Route 2
1-Bromo-3-(2,2-dibromovinyl)-5-methylbenzene
Reactant of Route 3
Reactant of Route 3
1-Bromo-3-(2,2-dibromovinyl)-5-methylbenzene
Reactant of Route 4
Reactant of Route 4
1-Bromo-3-(2,2-dibromovinyl)-5-methylbenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.